molecular formula C8H8N2O3 B11912001 (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime

(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime

Cat. No.: B11912001
M. Wt: 180.16 g/mol
InChI Key: SJGPQIFTWMFYBM-YHYXMXQVSA-N
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Description

  • The carbaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
  • Common reagents include phosphorus oxychloride and dimethylformamide.
  • Formation of the Oxime:

    • The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
  • Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

      Reduction: Reduction reactions can convert the oxime group to an amine.

      Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

      Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Major Products:

    • Oxidized derivatives, amines, and substituted products depending on the specific reaction conditions and reagents used.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime typically involves the following steps:

    • Formation of the Dioxinopyridine Core:

      • Starting from a suitable pyridine derivative, the dioxinopyridine core can be constructed through a series of cyclization reactions.
      • Reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

    Scientific Research Applications

    (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime has several scientific research applications:

      Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure.

      Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

      Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Mechanism of Action

    The mechanism of action of (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the dioxinopyridine core may interact with enzymes or receptors, modulating their activity.

    Comparison with Similar Compounds

      2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde: Lacks the oxime group.

      (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde hydrazone: Contains a hydrazone group instead of an oxime.

    Uniqueness:

    • The presence of the oxime group in (E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime provides unique reactivity and potential biological activity compared to its analogs.

    Properties

    Molecular Formula

    C8H8N2O3

    Molecular Weight

    180.16 g/mol

    IUPAC Name

    (NZ)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine

    InChI

    InChI=1S/C8H8N2O3/c11-10-5-6-1-2-9-8-7(6)12-3-4-13-8/h1-2,5,11H,3-4H2/b10-5-

    InChI Key

    SJGPQIFTWMFYBM-YHYXMXQVSA-N

    Isomeric SMILES

    C1COC2=NC=CC(=C2O1)/C=N\O

    Canonical SMILES

    C1COC2=NC=CC(=C2O1)C=NO

    Origin of Product

    United States

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